HMPL-689
Description
Overview of PI3K Signaling Pathway and Isoforms
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes fundamental to life. nih.gov This pathway is initiated by the activation of PI3K enzymes, a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. wikipedia.orgucl.ac.uk This phosphorylation event generates lipid second messengers, most notably phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates a host of downstream effector proteins, including the serine/threonine kinase Akt. creative-biogene.comcellsignal.com The activation of Akt, in turn, modulates the activity of numerous substrates involved in regulating cell growth, proliferation, survival, differentiation, motility, and metabolism. wikipedia.orgcreative-biogene.comcellsignal.com
The PI3K family is divided into three classes (Class I, II, and III) based on their structure, substrate specificity, and mode of regulation. nih.govnih.gov Class I PI3Ks are the most extensively studied and are central to cancer development and immune responses. ucl.ac.uk They are heterodimers, composed of a catalytic subunit (p110) and a regulatory subunit. wikipedia.orgnih.gov
Class I PI3Ks are further subdivided into Class IA and Class IB. wikipedia.org
Class IA PI3Ks are activated by receptor tyrosine kinases (RTKs). wikipedia.org This subclass includes the catalytic isoforms p110α, p110β, and p110δ, which associate with one of five regulatory subunits (p85α, p85β, p55α, p55γ, and p50α). wikipedia.org
Class IB PI3Ks are activated by G-protein-coupled receptors (GPCRs). wikipedia.org This subclass consists of the p110γ catalytic subunit, which pairs with the p101 or p84 regulatory subunit. wikipedia.org
The different isoforms of Class I PI3Ks exhibit distinct tissue distribution and play non-redundant roles in cellular signaling. While p110α and p110β are broadly expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes (immune cells). ashpublications.org This differential expression pattern underlies their specific functions in physiology and disease.
| Class | Subclass | Catalytic Subunit | Regulatory Subunit(s) | Primary Activator |
| Class I | Class IA | p110α, p110β, p110δ | p85α, p85β, p55α, p55γ, p50α | Receptor Tyrosine Kinases (RTKs) |
| Class IB | p110γ | p101, p84 | G-protein-coupled receptors (GPCRs) |
The p110δ isoform of PI3K (PI3Kδ) plays a crucial and non-redundant role in the development, function, and regulation of hematopoietic cells, which include all blood cell types. nih.govfrontiersin.org Its expression is predominantly confined to leukocytes, making it a key player in the immune system. ashpublications.org
PI3Kδ is essential for the proper functioning of various immune cells, including B cells and T cells. ashpublications.orgnih.gov In B cells, PI3Kδ is critical for B-cell antigen receptor (BCR) signaling, which is necessary for their development, proliferation, and differentiation into antibody-producing plasma cells. ashpublications.org Gene-targeting studies in mice have demonstrated that the absence of p110δ leads to impaired B-cell activation and reduced immunoglobulin levels. ashpublications.org
In T cells, PI3Kδ is involved in T-cell receptor (TCR) signaling and the production of cytokines, which are signaling molecules that orchestrate the immune response. nih.govashpublications.org It regulates the activation and differentiation of naive T cells and is also required for the function of memory T cells. ashpublications.org Furthermore, PI3Kδ signaling is important for the function of regulatory T cells (Tregs), a specialized subset of T cells that maintain immune tolerance and prevent autoimmune diseases. nih.govaacrjournals.org By influencing the activity of these various immune cell populations, PI3Kδ plays a central role in shaping both innate and adaptive immune responses. aacrjournals.orgresearchgate.net
Pathological Implications of Dysregulated PI3Kδ Signaling
Given its central role in immune cell function, it is not surprising that dysregulation of PI3Kδ signaling has significant pathological consequences. Aberrant activation of the PI3Kδ pathway is a common event in human cancers, particularly those of hematopoietic origin. nih.gov
Hyperactivation of the PI3Kδ signaling cascade is a hallmark of many lymphoid malignancies, including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). nih.gov This aberrant activation can result from various genetic alterations, such as mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit, or loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. wikipedia.org The constitutive activation of PI3Kδ in these cancers promotes the uncontrolled proliferation and survival of malignant lymphocytes.
The clinical significance of targeting this pathway is highlighted by the regulatory approval of idelalisib, a PI3Kδ inhibitor, for the treatment of certain relapsed B-cell malignancies. frontiersin.orgnih.gov This demonstrates the dependence of these cancer cells on the PI3Kδ signaling pathway for their growth and survival.
In the context of lymphoid malignancies, dysregulated PI3Kδ signaling profoundly impacts multiple aspects of B-cell biology to promote tumorigenesis.
Development and Proliferation: As in normal B-cell development, malignant B cells often co-opt the PI3Kδ pathway to drive their proliferation and survival. The constitutively active signaling mimics the signals received from the B-cell receptor, leading to unchecked cell growth.
Migration and Homing: PI3Kδ is involved in chemokine receptor signaling, which guides the migration and homing of B cells to specific microenvironments within lymphoid tissues. In malignancies, this process is exploited by cancer cells to traffic to and reside in supportive niches that promote their growth and protect them from therapeutic agents.
Interaction with the Tumor Microenvironment: The PI3Kδ pathway also mediates signals from the tumor microenvironment that are crucial for the survival and proliferation of malignant B cells. This intricate crosstalk between the cancer cells and their surrounding environment is a key factor in disease progression.
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMPL-689; HMPL 689; HMPL689; |
Origin of Product |
United States |
Hmpl 689 Amdizalisib : a Highly Selective Pi3kδ Inhibitor
Discovery and Rationale for Selective PI3Kδ Inhibition
HMPL-689 (Amdizalisib) was discovered by HUTCHMED. researchgate.netaacrjournals.orghutch-med.comhutch-med.comclinicaltrialsarena.comspringer.compharmafocusasia.comdelveinsight.comozmosi.comnih.govhutch-med.compatsnap.comfirstwordpharma.comhutch-med.comclinconnect.io The first-in-human Phase I clinical trial for this compound commenced in Australia on April 7, 2016. hutch-med.comclinicaltrialsarena.com
The rationale behind the development of a selective PI3Kδ inhibitor stems from the critical role of the PI3Kδ isoform in B-cell development and function. researchgate.netaacrjournals.orgnih.govqeios.comcancer.govhutch-med.comresearchgate.net PI3Kδ mediates the signaling of key receptors on B cells. researchgate.netaacrjournals.orgnih.govqeios.comcancer.govhutch-med.comresearchgate.net Aberrant activation of the PI3Kδ signaling pathway has been identified as a driver for the survival and proliferation of malignant B cells. researchgate.netaacrjournals.orgnih.govqeios.comcancer.govpharmafocusasia.comhutch-med.comresearchgate.net This dysregulation makes selective inhibition of this isoform a promising therapeutic strategy for the treatment of B-cell malignancies, including various forms of lymphoma and leukemia. researchgate.netaacrjournals.orgnih.govqeios.comcancer.govpharmafocusasia.comhutch-med.comresearchgate.netresearchgate.netnih.gov Furthermore, PI3Kδ is frequently overexpressed in cancer cells, highlighting its importance as a therapeutic target. nih.govqeios.comcancer.gov
Molecular Mechanism of this compound (Amdizalisib) Action
Amdizalisib functions as an ATP-competitive inhibitor of PI3Kδ. patsnap.com
Highly Selective Binding and Inhibition of PI3Kδ
Amdizalisib demonstrates high selectivity by specifically binding to and inhibiting the PI3Kδ isoform. nih.govqeios.comcancer.gov Preclinical studies have shown that Amdizalisib exhibits more than 250-fold selectivity over other PI3K isoforms. researchgate.netaacrjournals.orglarvol.com At a concentration of 1 µM, it shows no significant inhibition over 319 other protein kinases, underscoring its precise targeting. researchgate.netaacrjournals.orglarvol.com Amdizalisib potently inhibits PI3Kδ in biochemical, cellular, and human whole blood assays, with half-maximal inhibitory concentration (IC50) values ranging from 0.8 to 3 nM. researchgate.netaacrjournals.org
Table 1: this compound (Amdizalisib) Selectivity Profile
| Target | Selectivity/Inhibition | IC50 (nM) (Biochemical, Cellular, Whole Blood) |
| PI3Kδ | Highly Selective | 0.8-3 |
| Other PI3K isoforms | >250-fold selectivity | N/A |
| Other 319 kinases | No significant inhibition at 1 µM | N/A |
Prevention of PI3Kδ/AKT Signaling Pathway Activation
Upon oral administration, Amdizalisib prevents the activation of the PI3Kδ/AKT signaling pathway. nih.govqeios.comcancer.govpatsnap.com This inhibition leads to a reduction in cell proliferation and induces cell death in tumor cells that overexpress PI3Kδ. nih.govqeios.comcancer.gov The PI3Kδ enzyme is a key component in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation of hematologic cancer cells. nih.govqeios.comcancer.govpharmafocusasia.comhutch-med.comresearchgate.netaacrjournals.org When an antigen binds to B-cell receptors, PI3Kδ is activated through the Lyn and Syk signaling cascade. pharmafocusasia.comhutch-med.com By blocking this activation, Amdizalisib disrupts the signaling essential for the survival and growth of malignant B cells. nih.govqeios.comcancer.gov
Targeted Inhibition to Preserve PI3K Signaling in Non-Malignant Cells
The targeted inhibition of PI3Kδ by Amdizalisib is specifically designed to preserve PI3K signaling in normal, non-neoplastic cells. nih.govqeios.comcancer.gov This strategic approach aims to minimize potential serious side effects that could arise from broader, less selective PI3K inhibition. nih.govqeios.comcancer.gov While PI3Ks are present in both cancer and non-neoplastic cells, the focused inhibition of the delta isoform allows for a more precise therapeutic intervention, potentially contributing to a more favorable benefit-risk profile. nih.govqeios.comcancer.govnih.gov
This compound (Amdizalisib) in the Context of PI3K Inhibitor Landscape
Amdizalisib (this compound) is positioned as a novel and potentially best-in-class PI3Kδ inhibitor. nih.govhutch-med.com Preclinical studies have indicated that this compound possesses superior potency and enhanced kinase selectivity when compared to other agents within the same class. hutch-med.comclinicaltrialsarena.com Its pharmacokinetic properties are considered favorable, demonstrating good oral absorption, moderate tissue distribution, and low clearance in preclinical studies. hutch-med.compharmafocusasia.comdelveinsight.comozmosi.comnih.govhutch-med.comhutch-med.com These characteristics suggest a reduced risk of drug accumulation and drug-to-drug interactions. pharmafocusasia.comhutch-med.comhutch-med.com
Differentiated Selectivity Profile (e.g., Non-Inhibition of PI3Kγ)
Amdizalisib has been specifically designed with increased selectivity for the PI3Kδ isoform. hutch-med.comdelveinsight.comozmosi.com Its selectivity profile, demonstrating over 250-fold selectivity for PI3Kδ over other PI3K isoforms, is a key differentiator. researchgate.netaacrjournals.orglarvol.com Notably, Amdizalisib is engineered to spare PI3Kα and PI3Kγ. dfcfw.com This deliberate design aims to circumvent side effects that have been associated with the inhibition of other PI3K isoforms, such as disruptions in insulin (B600854) signaling (linked to PI3Kα) and spermatogenesis (linked to PI3Kβ). dfcfw.com This differentiated selectivity profile contributes to its potential for an optimal benefit-risk profile within its class. hutch-med.com
Preclinical Pharmacological Characterization of Hmpl 689 Amdizalisib
In Vitro Pharmacological Investigations
Kinase Activity and Inhibition Assays
The inhibitory activity of HMPL-689 against PI3Kδ was assessed through biochemical assays. aacrjournals.org The compound demonstrated potent and highly selective inhibition of the PI3Kδ isoform. aacrjournals.orgresearchgate.net In these assays, this compound exhibited half-maximal inhibitory concentrations (IC50s) ranging from 0.8 to 3 nM. aacrjournals.orgresearchgate.net Further testing revealed that this compound has a high degree of selectivity for PI3Kδ over other PI3K isoforms, with a selectivity margin of more than 250-fold. aacrjournals.orgresearchgate.net A broader screening against a panel of 319 other protein kinases showed no significant inhibition at a concentration of 1 µM, underscoring its specificity. aacrjournals.orgresearchgate.net
To determine the kinase activity and inhibitory profile of this compound, Transcreener™ Fluorescence Polarization (FP) assays were employed. aacrjournals.orgresearchgate.net The Transcreener assay is a universal method for detecting the activity of nucleotide-dependent enzymes, such as kinases. bellbrooklabs.comtechnologynetworks.com It works by immunodetection of the ADP nucleotide produced during the kinase reaction. technologynetworks.combmglabtech.com This homogenous, competitive immunoassay uses a highly specific antibody that differentiates ADP from ATP, allowing for the measurement of enzyme initial velocity. bellbrooklabs.com The displacement of a fluorescent tracer by the generated ADP results in a change in fluorescence properties, which can be measured to quantify kinase activity and inhibition. bellbrooklabs.combmglabtech.com
| Parameter | Value | Selectivity |
| PI3Kδ IC50 | 0.8 - 3 nM | >250-fold vs other PI3K isoforms |
| Other Kinases | No significant inhibition | N/A (Tested against 319 protein kinases at 1 µM) |
Cellular Target Engagement and Downstream Pathway Modulation
The engagement of this compound with its cellular target and its effect on the downstream signaling pathway were investigated in cell-based models and ex vivo assays. aacrjournals.org
The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation and is often constitutively active in non-Hodgkin lymphomas. researchgate.net The activation of PI3K leads to the phosphorylation of AKT, a key downstream signaling molecule. nih.govresearchgate.net The effect of this compound on this pathway was evaluated by measuring the phosphorylation of AKT in cellular models. aacrjournals.orgresearchgate.net These studies confirmed that this compound effectively inhibits the phosphorylation of AKT, demonstrating its ability to modulate the PI3Kδ signaling pathway within the cellular environment. aacrjournals.orgresearchgate.net
The functional consequences of PI3Kδ inhibition by this compound were assessed by measuring its effects on B-cell activation markers. aacrjournals.org CD63 is a marker used in basophil activation tests, while CD86 is a primary co-stimulatory molecule that is upregulated upon B-cell activation. nih.govnih.gov In ex vivo assays using naïve rats, this compound demonstrated a strong and long-lasting inhibition of B-cell activation, as determined by the evaluation of CD86 expression using FACS analysis. aacrjournals.orgresearchgate.net Additionally, the expression of CD63 in basophils was evaluated by FACS assay to further understand the compound's inhibitory effects on immune cell activation. aacrjournals.orgresearchgate.net
Evaluation of Malignant B-cell Viability and Proliferation
The anti-proliferative and cytotoxic effects of this compound were evaluated in a panel of B-cell lymphoma cell lines. aacrjournals.orgresearchgate.net The compound potently inhibited the survival and proliferation of these malignant cells in a dose- and time-dependent manner. aacrjournals.orgnih.gov The half-maximal inhibitory concentrations (IC50s) for cell viability varied across the different cell lines tested, ranging from 0.005 to 5 µM. aacrjournals.orgresearchgate.net This indicates that this compound effectively reduces the viability of malignant B-cells, which is consistent with the inhibition of the crucial PI3Kδ survival pathway. aacrjournals.orgmdpi.com
| Assay | Cell Type | Result (IC50) |
| Cell Viability | Panel of B-cell lymphoma cell lines | 0.005 - 5 µM |
Application of CellTiter-Glo Luminescent and CCK-8 Assays in B-cell Lymphoma Cell Lines
The anti-proliferative activity of amdizalisib (this compound) in various B-cell lymphoma cell lines was assessed using CellTiter-Glo luminescent and CCK-8 assays. These assays are designed to determine cell viability. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells, while the CCK-8 assay measures the activity of dehydrogenases.
Research findings indicate that amdizalisib effectively inhibits the survival of malignant B-cells. In a panel of B-cell lymphoma cell lines, amdizalisib demonstrated potent inhibitory effects on cell viability, with IC50 values ranging from 0.005 to 5 μM researchgate.net. This demonstrates the compound's potential as an anti-cancer agent in B-cell malignancies.
Comprehensive Kinome Selectivity Profiling
To ascertain the specificity of this compound, its inhibitory activity was evaluated against a broad range of kinases. This comprehensive profiling is crucial for identifying potential off-target effects and understanding the compound's mechanism of action.
Assessment Against Diverse Kinase Panels (e.g., Eurofins KinaseProfiler™)
The kinome selectivity of amdizalisib was comprehensively evaluated using the Eurofins KinaseProfiler™ panel, which screened the compound against 323 different kinases researchgate.net. The results of this extensive profiling demonstrated that amdizalisib is a highly selective inhibitor of the delta isoform of PI3K (PI3Kδ). The compound exhibited more than 250-fold selectivity for PI3Kδ over other PI3K isoforms. Furthermore, at a concentration of 1 µM, amdizalisib showed no significant inhibition of 319 other protein kinases, underscoring its high degree of selectivity researchgate.net. This high selectivity for PI3Kδ is a key characteristic of amdizalisib, suggesting a focused mechanism of action and potentially a more favorable safety profile.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
The preclinical pharmacokinetic and pharmacodynamic profiles of this compound were extensively studied to understand its behavior in biological systems and to support its further clinical development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Animal Models
Comprehensive ADME studies were conducted on amdizalisib in various preclinical animal models, including mice, rats, dogs, and monkeys, to characterize its pharmacokinetic properties nih.govfrontiersin.orgnih.gov. These in vitro and in vivo studies assessed parameters such as plasma protein binding, blood-to-plasma partition ratio, cell permeability, and metabolic stability nih.govfrontiersin.orgnih.gov. The findings from these preclinical ADME studies indicate that amdizalisib possesses a favorable pharmacokinetic profile, which supports its ongoing clinical development as a potential anti-cancer therapeutic nih.govfrontiersin.orgnih.gov.
In Vitro Hepatic Microsomal Metabolic Stability
The metabolic stability of amdizalisib was evaluated in vitro using liver microsomes from several species, including humans, monkeys, dogs, rats, and mice. This assay is a standard method to predict the hepatic clearance of a drug candidate. The results, summarized in the table below, show that amdizalisib has a varying half-life across the different species tested.
| Species | In Vitro t1/2 (min) |
|---|---|
| Human (Male) | >120 |
| Monkey (Male) | 62.4 |
| Dog (Male) | 96.3 |
| Rat (Male) | 37.9 |
| Mouse (Male) | 108 |
Plasma Protein Binding and Blood-to-Plasma Partition Characteristics
The extent of plasma protein binding and the partitioning of amdizalisib between blood and plasma were determined across five different species. These parameters are crucial for understanding the distribution of the drug in the body and for interpreting pharmacokinetic data. Amdizalisib exhibited high plasma protein binding, with approximately 90% of the drug being bound to plasma proteins nih.govfrontiersin.orgnih.gov. The blood-to-plasma partition ratio was also characterized to understand the distribution of the compound between plasma and blood cells.
| Species | Plasma Protein Binding (%) | Blood-to-Plasma Ratio |
|---|---|---|
| Human | 91.3 - 92.0 | 0.62 |
| Monkey | 89.9 - 90.7 | 0.67 |
| Dog | 88.1 - 89.2 | 0.70 |
| Rat | 92.6 - 93.1 | 0.62 |
| Mouse | 90.3 - 90.8 | 0.74 |
Cell Permeability and Efflux Transporter (P-gp, BCRP) Substrate Liability
This compound, also known as amdizalisib, has demonstrated high cell permeability in preclinical studies. nih.govnih.govresearchgate.net Investigations into its interaction with efflux transporters, which are crucial for drug disposition and resistance, revealed that it does not have P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) substrate liability. nih.govnih.govresearchgate.net This characteristic is significant as P-gp and BCRP are key transporters that can limit the intracellular concentration and efficacy of therapeutic agents. nih.govnih.govresearchgate.net
While this compound is not a substrate for these transporters, it has shown the potential to inhibit P-gp. nih.govnih.govresearchgate.net The estimated half-maximal inhibitory concentration (IC50) for P-gp-mediated digoxin transport was 22.9 µM. nih.gov In contrast, the compound did not exhibit inhibitory potential against BCRP. nih.govnih.govresearchgate.net At concentrations between 0.1 and 5 µM, this compound only slightly inhibited the transport of estrone-3-sulfate (E3S), a BCRP substrate, across Caco-2 cell monolayers, with no significant increase in inhibition at higher concentrations. nih.gov
Interactive Data Table: this compound Efflux Transporter Interaction
| Transporter | Substrate Liability | Inhibition Potential | IC50 Value |
|---|---|---|---|
| P-glycoprotein (P-gp) | No | Yes | 22.9 µM |
| Breast Cancer Resistance Protein (BCRP) | No | No | Not Applicable |
Potential for Cytochrome P450 (CYP) Isoform Inhibition and Induction
Preclinical in vitro studies have characterized the potential of this compound to interact with various cytochrome P450 (CYP) isoforms, which are critical enzymes in drug metabolism. The findings indicate that this compound has a potential for both inhibition and induction of several CYP enzymes. nih.govnih.govresearchgate.net
Specifically, this compound was observed to inhibit CYP2C8 and CYP2C9, with IC50 values of 30.4 µM and 10.7 µM, respectively. nih.govnih.govresearchgate.net In terms of induction, this compound exhibited the potential to induce the expression of CYP1A2, CYP2B6, CYP3A4, and CYP2C9. nih.govnih.govresearchgate.net These findings suggest that this compound could potentially influence the metabolism of co-administered drugs that are substrates of these particular CYP isoforms.
Interactive Data Table: this compound Interaction with CYP450 Isoforms
| CYP Isoform | Interaction Type | IC50 Value (Inhibition) |
|---|---|---|
| CYP1A2 | Induction | Not Applicable |
| CYP2B6 | Induction | Not Applicable |
| CYP3A4 | Induction | Not Applicable |
| CYP2C8 | Inhibition | 30.4 µM |
| CYP2C9 | Inhibition & Induction | 10.7 µM |
In Vivo Disposition and Excretion Pathways in Animal Models
The disposition and excretion of this compound have been evaluated in preclinical animal models, including mice and rats. nih.govnih.govresearchgate.net Following administration, this compound is extensively distributed in the body. nih.govnih.govresearchgate.net However, it demonstrates a low brain-to-plasma exposure ratio in rats, suggesting limited penetration of the blood-brain barrier. nih.govnih.govresearchgate.net
The compound is extensively metabolized in vivo, as indicated by the low recovery rate of the unchanged parent drug in excreta. nih.gov The primary routes of excretion for this compound and its metabolites are through both bile and urine. nih.govnih.govresearchgate.net In rats, excretion was found to be primarily via feces and urine. researchgate.net
Pharmacodynamics in Preclinical Animal Models
In Vivo B-cell Activation Inhibition in Rat Models
Preclinical pharmacodynamic studies in rat models have demonstrated that this compound is a potent inhibitor of B-cell activation. aacrjournals.org A strong and long-lasting inhibition of B-cell activation was observed in a rat pharmacodynamics study. aacrjournals.org The ability of this compound to inhibit B-cell activation was evaluated using an ex vivo assay that measured the expression of CD86, a marker of B-cell activation. aacrjournals.org
Correlation of Compound Exposure with Pharmacological Effects in Preclinical Models
A clear relationship between this compound exposure and its pharmacological effects has been established in preclinical models. hutch-med.com Studies have shown that drug exposures, as measured by parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax), increased in a dose-proportional manner. hutch-med.com This dose-dependent increase in exposure corresponds with the observed pharmacological activity, indicating a direct correlation between the concentration of this compound in the body and its therapeutic effects in these models. hutch-med.com
Preclinical Efficacy and Therapeutic Potential of Hmpl 689 Amdizalisib
Anti-Tumor Activity in Preclinical Cancer Models
In Vitro Efficacy in B-cell Lymphoma Cell LinesIn preclinical studies, Amdizalisib has demonstrated potent inhibitory effects on the viability of various B-cell lymphoma cell lines. It effectively inhibited cell survival with half-maximal inhibitory concentration (IC50) values ranging from 0.005 to 5 µMguidetomalariapharmacology.orgebi.ac.uk. Furthermore, Amdizalisib potently inhibited PI3Kδ in biochemical, cellular, and human whole blood assays, with IC50 values ranging from 0.8 to 3 nMguidetomalariapharmacology.orgebi.ac.uk. The compound has also shown the ability to significantly enhance the anti-tumor activity of both standard-of-care agents and other targeted therapies when used in combination in multiple B-cell lymphoma modelsguidetomalariapharmacology.orgebi.ac.uk.
Table 1: In Vitro Efficacy of Amdizalisib in B-cell Lymphoma Cell Lines
| Assay Type | Target | IC50 Range |
| Cell Survival (B-cell lymphoma cell lines) | Cell Viability | 0.005 - 5 µM guidetomalariapharmacology.orgebi.ac.uk |
| Biochemical, Cellular, Human Whole Blood | PI3Kδ | 0.8 - 3 nM guidetomalariapharmacology.orgebi.ac.uk |
Investigational Preclinical Applications in Hematological Malignancies
Preclinical Basis for Efficacy in Lymphoma Subtypes:
Diffuse Large B-cell Lymphoma
Preclinical studies have demonstrated the anti-tumor activity of Amdizalisib (HMPL-689) in B-cell lymphoma models, which include Diffuse Large B-cell Lymphoma (DLBCL). researchgate.netlarvol.com In a phase IIa study investigating the combination of Amdizalisib with Tazemetostat, a partial response was observed in DLBCL patients. ehaweb.org This suggests the compound's potential in addressing this aggressive form of non-Hodgkin lymphoma.
Mantle Cell Lymphoma
While specific detailed preclinical efficacy data for this compound as a monotherapy in Mantle Cell Lymphoma (MCL) were not extensively detailed in the provided search results, its broad activity in B-cell lymphoma models researchgate.netlarvol.com and the observation of a partial response in one MCL patient in a combination study with Tazemetostat ehaweb.org suggest its potential relevance. PI3Kδ inhibitors are generally considered for B-cell malignancies, including MCL, due to the enzyme's role in B-cell proliferation and survival.
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma
Amdizalisib, as a selective PI3Kδ inhibitor, targets a pathway critical for the proliferation of hematologic cancer cells, including those found in Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). nih.gov The aberrant activation of the PI3Kδ signaling pathway is known to promote the survival and proliferation of malignant B cells, underscoring the rationale for targeting this isoform in these conditions. researchgate.net
Hodgkin's Lymphoma
Amdizalisib (this compound) is currently under investigation for its potential in treating Hodgkin's Lymphoma (HL). researchgate.net Preclinical pharmacokinetic characterization studies have supported its continued development as a potential therapeutic agent for this disease. larvol.com
Table 1: Preclinical Efficacy Overview of this compound (Amdizalisib) in Lymphoma Subtypes
| Lymphoma Subtype | Preclinical Efficacy Observations | Supporting Evidence |
| Diffuse Large B-cell Lymphoma | Demonstrated anti-tumor activity in B-cell lymphoma models; partial responses observed in combination studies. | researchgate.netlarvol.comehaweb.org |
| Mantle Cell Lymphoma | Implied activity through broad B-cell lymphoma efficacy; partial response noted in combination study. | researchgate.netlarvol.comehaweb.org |
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma | Targets critical PI3Kδ pathway involved in malignant B-cell proliferation and survival. | nih.govresearchgate.net |
| Hodgkin's Lymphoma | Under investigation; preclinical pharmacokinetic data support development. | larvol.comresearchgate.net |
Combination Strategies in Preclinical Settings
Amdizalisib (this compound) has been explored in preclinical settings for its synergistic anti-tumor effects when combined with other therapeutic agents, aiming to enhance treatment efficacy in various lymphomas.
Synergistic Anti-Tumor Effects with Existing Therapeutic Agents (e.g., Rituximab)
Preclinical studies have investigated the anti-tumor activity of Amdizalisib in combination with existing therapeutic agents, including Rituximab, in human B-cell lymphoma cell line-derived xenograft models. researchgate.netlarvol.com These studies aim to determine the synergistic effects of such combinations in inhibiting tumor growth.
Synergistic Anti-Tumor Effects with Other Targeted Agents (e.g., BTK Inhibitors, Venetoclax (B612062), Tazemetostat, Chidamide)
Amdizalisib has shown synergistic anti-tumor effects in preclinical models when combined with other targeted agents:
BTK Inhibitors: Combinations of Amdizalisib with BTK inhibitors have been evaluated for their anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models. researchgate.netlarvol.com This approach targets multiple pathways crucial for B-cell lymphoma survival and proliferation.
Venetoclax: Preclinical studies have explored the combination of Amdizalisib and Venetoclax, a BCL-2 selective inhibitor, demonstrating anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models. researchgate.netlarvol.com
Tazemetostat: Preclinical studies have demonstrated synergistic anti-tumor effects of Amdizalisib in combination with Tazemetostat, an EZH2 inhibitor, both in vitro and in vivo for relapsed or refractory lymphomas. ehaweb.org This combination is also being evaluated in a phase II study. hutch-med.com
Chidamide: While Chidamide is a histone deacetylase inhibitor (HDI) and has shown synergistic effects with Venetoclax in preclinical models of transformed follicular lymphoma researchgate.net, specific preclinical data detailing synergistic anti-tumor effects of this compound in combination with Chidamide were not found in the provided search results.
Table 2: Synergistic Combination Strategies with this compound (Amdizalisib) in Preclinical Settings
| Combination Agent Class | Specific Agents (Examples) | Preclinical Synergistic Effects | Supporting Evidence |
| Existing Therapeutic Agents | Rituximab | Anti-tumor activity observed in human B-cell lymphoma cell line-derived xenograft models. | researchgate.netlarvol.com |
| Other Targeted Agents | BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) | Anti-tumor activity observed in human B-cell lymphoma cell line-derived xenograft models. | researchgate.netlarvol.com |
| Venetoclax | Anti-tumor activity observed in human B-cell lymphoma cell line-derived xenograft models. | researchgate.netlarvol.com | |
| Tazemetostat | Demonstrated synergistic anti-tumor effects in vitro and in vivo in relapsed/refractory lymphomas. | hutch-med.comehaweb.org | |
| Chidamide | No specific preclinical data found for this compound in combination with Chidamide in the provided search results. | N/A |
Preclinical Mechanisms Addressing Drug Resistance
Potential to Overcome Acquired Resistance Observed with Other Agents (e.g., C481S Mutation in BTK)
Acquired resistance to first-generation Bruton's tyrosine kinase (BTK) inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, is a well-documented clinical issue, frequently attributed to mutations within the BTK gene. jnjmedicalconnect.comresearchgate.net Among these, the C481S mutation is the most prevalent resistance mechanism, significantly diminishing the inhibitory potency of covalent BTK inhibitors by reducing their reactivity with the BTK enzyme. jnjmedicalconnect.comresearchgate.net
Modulation of Compensatory Signaling Pathways in Preclinical Models (e.g., RAF-MAPK, NOTCH, c-MYC, PTEN alterations)
This compound exerts its primary preclinical effect by selectively binding to and inhibiting PI3Kδ, thereby preventing the activation of the downstream PI3Kδ/AKT signaling pathway. nih.gov This pathway is integral to fundamental cellular processes including cell survival, proliferation, differentiation, and metabolism, and its dysregulation is a common feature in various cancers. researchgate.netnih.gov
In preclinical models, a key challenge to the efficacy of PI3K inhibitors as monotherapy is the compensatory activation of alternative signaling pathways. nih.gov These compensatory mechanisms can involve critical oncogenic pathways such as RAF-MAPK, NOTCH, and c-MYC. For instance, the RAF-MAPK cascade is a significant regulator of cellular proliferation, differentiation, and survival, and its aberrant activation contributes to tumorigenesis. xiahepublishing.com Similarly, the upregulation of c-MYC expression has been observed in conjunction with the activation of both PI3K-Akt-mTOR and MAPK signaling pathways. nih.gov
Furthermore, alterations in PTEN, a tumor suppressor and a crucial negative regulator of the PI3K pathway, are frequently implicated in aberrant PI3K signaling. nih.gov Loss or reduced expression of PTEN, whether due to genetic or epigenetic changes, leads to sustained activation of the PI3K pathway by impairing the dephosphorylation of PIP3 and PI(3,4)P2, thereby maintaining AKT activation. nih.gov
To address resistance arising from these compensatory pathways or PTEN alterations, preclinical research highlights the importance of combination therapies. nih.gov This approach involves combining PI3K inhibitors like this compound with agents that target these alternative or compensatory pathways (e.g., MEK inhibitors for the RAF-MAPK pathway or Notch inhibitors). nih.gov While this compound's direct action is on PI3Kδ, its integration into combination strategies aims to achieve more comprehensive anti-tumor effects and overcome the adaptive resistance mechanisms that can emerge when only a single pathway is inhibited.
Future Directions in Preclinical Research on Hmpl 689 Amdizalisib
Identification and Validation of Preclinical Biomarkers for HMPL-689 (Amdizalisib) Responsiveness
The identification and validation of preclinical biomarkers are crucial for predicting patient responsiveness to this compound and optimizing its clinical application. Given this compound's mechanism as a PI3Kδ inhibitor, biomarkers related to B-cell signaling pathways and PI3Kδ activation are of particular interest.
Preclinical investigations have already utilized certain markers to assess the compound's activity. For instance, the inhibition of AKT phosphorylation serves as a cellular assay to measure this compound's direct effect on the PI3K/AKT signaling pathway wikidata.org. Furthermore, in ex vivo assays using naive rats, the evaluation of CD86 expression in B cells has been employed to assess the compound's ability to inhibit B-cell activation, indicating its target engagement wikidata.orgmims.com.
While specific predictive biomarkers for this compound responsiveness are still under active investigation, broader research on PI3K inhibitors suggests potential avenues. For example, in the context of other PI3K inhibitors, the presence of PTEN, BCL2 mutations, and low or undetectable baseline IL-2 levels have been associated with improved patient outcomes ashpublications.org. These findings highlight the potential for identifying similar genetic or protein-based markers that could predict sensitivity to this compound. Future preclinical studies will likely involve comprehensive genomic, proteomic, and phosphoproteomic analyses of B-cell lymphoma models to identify novel biomarkers that correlate with this compound sensitivity and resistance.
Exploration of this compound (Amdizalisib) in Advanced Preclinical Disease Models (e.g., Patient-Derived Xenografts, Organoid Systems)
To better recapitulate human disease complexity and predict clinical efficacy, preclinical research on this compound is expanding into more advanced disease models.
Patient-Derived Xenografts (PDX) Human B-cell lymphoma cell line derived xenograft models have been extensively utilized to evaluate the anti-tumor activity of this compound. These models have demonstrated the compound's efficacy both as a monotherapy and in combination with other therapeutic agents, including rituximab, BTK inhibitors, and venetoclax (B612062) mims.comwikidata.orgmims.com. The use of these in vivo models provides valuable insights into the drug's effectiveness within a complex biological environment that mimics human tumor growth and response.
Organoid Systems The development and application of organoid systems represent a significant advancement in preclinical modeling. While direct mentions of this compound testing in organoid models are not explicitly detailed in all available preclinical data, the broader utility of these models in cancer research, particularly for understanding the tumor microenvironment and drug response, is well-recognized citeab.comresearchgate.netguidetopharmacology.orgnih.gov. For instance, synthetic hydrogel-based lymphoma organoids are being used to study the lymphoid tumor microenvironment and B-cell receptor (BCR) signaling, which is directly relevant to this compound's mechanism of action. Future preclinical studies are expected to leverage patient-derived organoids (PDOs) from B-cell lymphoma patients to assess this compound's efficacy, identify patient-specific responses, and explore resistance mechanisms in a more physiologically relevant in vitro setting nih.gov. This approach can bridge the gap between traditional 2D cell cultures and complex in vivo models, offering a platform for high-throughput drug screening and personalized medicine strategies.
Further Elucidation of this compound (Amdizalisib) Interactions within Complex Biological Systems in Preclinical Contexts
Understanding the intricate interactions of this compound within complex biological systems is paramount for maximizing its therapeutic potential and minimizing unintended effects.
Immune Microenvironment Modulation this compound, as a PI3Kδ inhibitor, exerts immunomodulatory effects that extend beyond its direct impact on malignant B cells. PI3Kδ is predominantly expressed in hematopoietic cells, including various immune cell subsets guidetopharmacology.org. Preclinical data suggest that the pharmacological inhibition of PI3Kδ in non-neoplastic cells within the tumor microenvironment (TME), particularly in regulatory T cells (Tregs), can enhance anti-tumor immune responses. This indicates that this compound's efficacy is not solely due to its direct cytotoxic or anti-proliferative effects on cancer cells but also involves reshaping the immune landscape to favor anti-tumor immunity. Further preclinical studies will aim to precisely characterize the specific immune cell populations and signaling pathways affected by this compound within the TME, exploring its potential to be combined with immunotherapies to achieve synergistic effects.
Pharmacokinetic and Pharmacodynamic Interactions this compound exhibits favorable pharmacokinetic properties in preclinical studies, including good oral absorption, moderate tissue distribution, and low clearance, suggesting a low risk of drug accumulation and drug-to-drug interactions mims.comguidetoimmunopharmacology.orglabsolu.caguidetopharmacology.orgnih.govguidetomalariapharmacology.org. However, preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies have also revealed its induction potential on cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP3A4, and CYP2C9) and inhibition potential on CYP2C8 and CYP2C9, as well as P-glycoprotein (P-gp) mims.com. These findings highlight potential drug-drug interactions that need to be thoroughly understood in preclinical models to inform clinical development and avoid adverse effects or reduced efficacy in combination regimens.
Selectivity Profile of this compound A key aspect of this compound's interaction within biological systems is its high selectivity. Preclinical studies have shown that this compound is highly selective for PI3Kδ, demonstrating more than 250-fold selectivity over other PI3K isoforms wikidata.orgmims.com. This specificity is crucial as it aims to minimize off-target effects and potential toxicities associated with broader PI3K inhibition, such as immune suppression caused by inhibiting PI3Kγ guidetopharmacology.org. The compound also shows no significant inhibition over 319 other protein kinases at a concentration of 1 µM wikidata.orgmims.com.
| Target | Inhibitory Activity of this compound | Reference |
|---|---|---|
| PI3Kδ | IC50s from 0.8-3 nM | wikidata.orgmims.com |
| Other PI3K isoforms | >250-fold selectivity over other isoforms | wikidata.orgmims.com |
| Other 319 protein kinases | No significant inhibition at 1 µM | wikidata.orgmims.com |
Q & A
What is the mechanistic rationale for HMPL-689's high selectivity for PI3Kδ, and how does this impact its clinical profile?
Basic Research Question
this compound is a novel PI3Kδ inhibitor designed to minimize off-target effects by avoiding inhibition of the PI3Kγ isoform, which is associated with immune-related toxicities like severe infections . Preclinical studies demonstrate its selectivity is ~5-fold higher than idelalisib (Zydelig) in whole-blood assays, attributed to structural optimization targeting the ATP-binding pocket of PI3Kδ . This selectivity reduces risks of hyperinflammatory responses (e.g., colitis) and improves tolerability in clinical settings, as seen in Phase I/Ib trials where most adverse events (AEs) were grade 1–2 (e.g., neutropenia, hypertriglyceridemia) .
How were the Phase I/Ib clinical trials for this compound designed to optimize dose selection and evaluate safety?
Advanced Research Question
The Phase I/Ib trials utilized a modified toxicity probability interval-2 (mTPI-2) design for dose escalation, starting at 10 mg QD and escalating to 50 mg QD in 28-day cycles. Key endpoints included maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic (PK) parameters . The recommended Phase II dose (RP2D) was established at 30 mg QD based on safety (DLTs observed at ≥40 mg) and efficacy (ORR of 51.9% at 30 mg in Chinese trials) . PK analysis confirmed linear exposure with dose proportionality and low interpatient variability, supporting once-daily dosing .
What explains the variability in objective response rates (ORR) across lymphoma subtypes in this compound trials?
Advanced Research Question
In the Ib trial (N=90), ORR varied significantly by subtype: 81.8% in follicular lymphoma (FL), 36.4% in marginal zone lymphoma (MZL), and lower rates in aggressive subtypes like diffuse large B-cell lymphoma (DLBCL) . This heterogeneity likely reflects differences in PI3Kδ dependency across B-cell malignancies. FL cells exhibit constitutive B-cell receptor (BCR) signaling, making them more sensitive to PI3Kδ inhibition . Researchers should stratify efficacy analyses by molecular subtypes (e.g., MYD88 mutations in MZL) and prior therapies (e.g., CD20 antibody exposure) to identify predictive biomarkers .
How do the pharmacokinetic (PK) properties of this compound influence its therapeutic window?
Basic Research Question
Preclinical PK studies demonstrated favorable oral absorption (Tmax: 2–4 hours), moderate tissue distribution (volume of distribution: 5.6 L/kg), and low clearance (0.35 L/h/kg), enabling sustained target engagement with QD dosing . In Phase I, the mean half-life was 15–20 hours, with no significant drug accumulation after repeated dosing . These properties reduce the risk of drug-drug interactions and support its use in combination regimens .
What methodological approaches are recommended to resolve contradictions in reported duration of response (DOR) data?
Advanced Research Question
DOR discrepancies (e.g., 6.4 months in ASH 2020 data vs. 9.2 months in later analyses) may stem from differences in follow-up duration, response criteria (e.g., Lugano vs. investigator-assessed), or patient populations . To address this, researchers should:
- Apply standardized response criteria (e.g., Lugano 2014) with centralized radiology review.
- Conduct landmark analyses (e.g., 6-month PFS) to account for censoring.
- Use multivariate Cox models adjusting for baseline risk factors (e.g., refractory status, tumor bulk) .
What preclinical evidence supports this compound's potential superiority over other PI3Kδ inhibitors?
Basic Research Question
In vitro, this compound showed 5-fold higher potency than idelalisib in inhibiting PI3Kδ (IC50: 2.4 nM vs. 12 nM) and no PI3Kγ activity (vs. duvelisib’s dual inhibition) . In xenograft models, it induced tumor regression at 10 mg/kg, with no significant weight loss or liver toxicity, unlike first-generation inhibitors . These findings align with clinical observations of lower grade ≥3 AEs (e.g., 22% vs. 54% with idelalisib) .
How can researchers optimize PK/PD modeling to predict efficacy in diverse populations?
Advanced Research Question
Population PK/PD models integrating this compound’s exposure-response relationships (e.g., EC50 for pAKT inhibition: 15 ng/mL) can guide dosing in understudied subgroups. For example, Western trials (NCT03786926) may require dose adjustments due to differences in body weight or CYP3A4 polymorphisms . Bayesian adaptive trial designs could dynamically refine models using real-world PK data and efficacy endpoints (e.g., ORR, DOR) .
What strategies are proposed to mitigate resistance mechanisms in PI3Kδ-targeted therapy?
Advanced Research Question
Preclinical studies suggest resistance may arise from mutations in PIK3CD or activation of alternative pathways (e.g., MAPK/ERK). Combinatorial approaches with BTK inhibitors (e.g., ibrutinib) or CD20 antibodies (e.g., rituximab) are under investigation . Researchers should prioritize longitudinal ctDNA profiling to track clonal evolution and identify actionable targets .
How were statistical methods applied to determine sample size and power in this compound trials?
Advanced Research Question
The Phase Ib expansion cohort (N=76 evaluable patients) was powered to detect a 20% improvement in ORR over historical controls (α=0.05, β=0.2). A Simon’s two-stage design was used for subtype-specific cohorts (e.g., FL, MZL), with futility stopping rules if <3 responses occurred in the first 15 patients . Sensitivity analyses accounted for dropout rates (~10%) and missing data .
What regulatory considerations influence the design of this compound's global Phase II trials?
Advanced Research Question
Breakthrough therapy designation in China (2021) for FL accelerated trial enrollment, requiring stringent endpoint alignment with FDA/EMA standards (e.g., ORR + DOR for accelerated approval) . The global Phase II (NCT03786926) uses a basket design to evaluate multiple subtypes, with adaptive randomization to prioritize responsive cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
